3-(Trifluoromethyl)pyrrolidin-1-amine hydrochloride
Overview
Description
3-(Trifluoromethyl)pyrrolidin-1-amine hydrochloride is a chemical compound with the molecular formula C5H10ClF3N2 and a molecular weight of 190.59 g/mol . This compound features a pyrrolidine ring substituted with a trifluoromethyl group at the 3-position and an amine group at the 1-position, forming a hydrochloride salt. The presence of the trifluoromethyl group imparts unique chemical properties, making it a valuable compound in various scientific and industrial applications.
Mechanism of Action
Target of Action
Pyrrolidine derivatives are known to interact with a variety of targets. The specific target would depend on the other functional groups present in the molecule . The trifluoromethyl group is often used in medicinal chemistry to improve binding affinity, metabolic stability, and lipophilicity of drug candidates .
Mode of Action
The mode of action of a pyrrolidine derivative would depend on its specific structure and the target it interacts with. Generally, the pyrrolidine ring can contribute to the stereochemistry of the molecule and increase three-dimensional coverage due to the non-planarity of the ring .
Biochemical Pathways
The biochemical pathways affected by a pyrrolidine derivative would depend on its specific target. For example, some pyrrolidine derivatives have been found to inhibit COX-2, an enzyme involved in inflammation and pain .
Pharmacokinetics
The ADME properties of a pyrrolidine derivative would depend on its specific structure. Generally, the introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best ADME/Tox results for drug candidates .
Result of Action
The molecular and cellular effects of a pyrrolidine derivative would depend on its specific target and mode of action. For example, inhibition of COX-2 would result in reduced production of prostaglandins, thereby reducing inflammation and pain .
Action Environment
The action, efficacy, and stability of a pyrrolidine derivative can be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. The trifluoromethyl group can improve the metabolic stability of the compound .
Preparation Methods
The synthesis of 3-(Trifluoromethyl)pyrrolidin-1-amine hydrochloride can be approached through several synthetic routes. Another approach is the functionalization of preformed pyrrolidine rings, such as proline derivatives . Industrial production methods often utilize efficient and scalable processes to ensure high yields and purity of the final product.
Chemical Reactions Analysis
3-(Trifluoromethyl)pyrrolidin-1-amine hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include strong oxidizing agents for oxidation, reducing agents for reduction, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions employed. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce different functional groups onto the pyrrolidine ring.
Scientific Research Applications
3-(Trifluoromethyl)pyrrolidin-1-amine hydrochloride has a wide range of scientific research applications. In chemistry, it serves as a versatile building block for the synthesis of novel biologically active compounds . In biology and medicine, it is used in the development of pharmaceuticals and agrochemicals due to its unique chemical properties . The compound’s trifluoromethyl group enhances its metabolic stability and bioavailability, making it a valuable component in drug discovery and development . Additionally, it finds applications in the industry as an intermediate in the synthesis of various functional materials .
Comparison with Similar Compounds
3-(Trifluoromethyl)pyrrolidin-1-amine hydrochloride can be compared with other similar compounds, such as pyrrolidine derivatives and trifluoromethyl-substituted amines. Similar compounds include pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol . The unique combination of the trifluoromethyl group and the pyrrolidine ring in this compound distinguishes it from these related compounds, providing enhanced chemical stability, metabolic resistance, and biological activity .
Properties
IUPAC Name |
3-(trifluoromethyl)pyrrolidin-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9F3N2.ClH/c6-5(7,8)4-1-2-10(9)3-4;/h4H,1-3,9H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZARLBVIKRAVFL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C(F)(F)F)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClF3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1432678-26-6 | |
Record name | 3-(trifluoromethyl)pyrrolidin-1-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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